The synthesis of V-0219 involved an enantioselective approach to produce its active (S)-enantiomer, which demonstrated notable oral efficacy in animal models. The synthetic pathway began with the identification of a hit compound from a library of approximately 2500 compounds, leading to the development of derivatives with various piperidine substituents. The final structure, characterized by a morpholine ring and an oxadiazole moiety, was optimized for improved biological activity .
V-0219 has a complex molecular structure that includes several functional groups contributing to its biological activity. The structure can be represented as follows:
The stereocenter in V-0219 is critical for its activity, as studies have shown that the (S)-enantiomer is responsible for its pharmacological effects .
V-0219 undergoes various chemical reactions that are essential for its interaction with GLP-1R. As a positive allosteric modulator, it enhances the receptor's response to endogenous glucagon-like peptide-1 without directly activating the receptor itself.
The mechanism by which V-0219 exerts its effects involves modulation of GLP-1R signaling pathways. By binding to an allosteric site on the receptor, V-0219 enhances the receptor's affinity for its natural ligand, glucagon-like peptide-1.
The physical and chemical properties of V-0219 are crucial for its development as a therapeutic agent.
These properties are essential for determining dosing regimens and formulation strategies for clinical use.
V-0219 has significant potential applications in scientific research and clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: